5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid

Catalog No.
S3440335
CAS No.
73151-67-4
M.F
C20H32O4
M. Wt
336.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid

CAS Number

73151-67-4

Product Name

5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid

IUPAC Name

5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)

InChI Key

VNYSSYRCGWBHLG-UHFFFAOYSA-N

SMILES

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O

Canonical SMILES

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O

5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid (5,12-diHETE) is a naturally occurring fatty acid derivative belonging to the class of leukotrienes []. Leukotrienes are signaling molecules involved in various inflammatory and immune responses []. 5,12-diHETE is formed through the non-enzymatic oxidation of arachidonic acid, another essential fatty acid []. Research suggests 5,12-diHETE may play a role in various physiological processes, making it a subject of ongoing scientific investigation [].


Molecular Structure Analysis

5,12-diHETE has a 20-carbon backbone (eicosanoid) with four double bonds (tetraenoic) at positions 6, 8, 10, and 14. It also contains hydroxyl groups (-OH) at positions 5 and 12 []. The presence of these functional groups makes it a polar molecule. The specific configuration of double bonds and hydroxyl groups can vary, with the most common form being (6E,8Z,10E,14Z) []. The double bonds introduce geometric isomers, influencing the molecule's shape and potentially its biological activity [].


Chemical Reactions Analysis

Synthesis:

5,12-diHETE is primarily formed non-enzymatically through the autooxidation of arachidonic acid []. This process involves the free radical attack of oxygen on arachidonic acid, leading to a series of reactions that ultimately yield 5,12-diHETE.

Arachidonic Acid + O2 -> 5,12-diHETE + other products []

Decomposition:

Other Reactions:


Physical And Chemical Properties Analysis

  • Hydrophobic: The presence of a long hydrocarbon chain makes it insoluble in water but soluble in organic solvents [].
  • Relatively unstable: Polyunsaturated fatty acids like 5,12-diHETE are susceptible to oxidation and degradation [].
  • Melting point and boiling point: Data unavailable due to challenges in isolation.

Research suggests 5,12-diHETE may act as a signaling molecule in various biological processes. It has been shown to:

  • Constrict blood vessels: Studies indicate 5,12-diHETE may contribute to vasoconstriction, potentially influencing blood pressure regulation [].
  • Modulate immune response: 5,12-diHETE may interact with immune cells, potentially influencing their function and inflammatory processes [].

Classification and Biosynthesis:

5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid (5,12-diHETE) belongs to a class of signaling molecules called leukotrienes. Leukotrienes are derived from arachidonic acid, a polyunsaturated fatty acid, through the action of the enzyme 5-lipoxygenase. This biosynthetic pathway plays a crucial role in various physiological processes, including inflammation, immunity, and allergic reactions.

Biological Activities:

,12-diHETE exhibits diverse biological activities depending on the cellular context and target receptors. It has been shown to:

  • Induce smooth muscle contraction: This property contributes to bronchoconstriction, a narrowing of the airways in the lungs, observed in asthma and allergic reactions.
  • Promote inflammation: 5,12-diHETE can stimulate the production of pro-inflammatory mediators, contributing to inflammatory diseases like arthritis and psoriasis.
  • Modulate cell proliferation and differentiation: Studies suggest that 5,12-diHETE might influence cell growth and development in certain contexts.

Research Applications:

Due to its diverse biological effects, 5,12-diHETE is being explored in various scientific research areas:

  • Understanding inflammatory diseases: Researchers investigate the role of 5,12-diHETE in the pathogenesis of various inflammatory conditions to develop potential therapeutic strategies.
  • Developing anti-asthmatic drugs: The bronchoconstricting properties of 5,12-diHETE are being targeted to develop new medications for the treatment of asthma and other airway diseases.
  • Investigating cancer biology: Studies explore the potential role of 5,12-diHETE in cancer cell growth and metastasis, aiming to identify new therapeutic targets.

XLogP3

4.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

336.23005950 g/mol

Monoisotopic Mass

336.23005950 g/mol

Heavy Atom Count

24

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid

Dates

Modify: 2023-08-19

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